Bicyclo[3.1.1]heptan-2-amine
CAS No.:
Cat. No.: VC17756477
Molecular Formula: C7H13N
Molecular Weight: 111.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N |
|---|---|
| Molecular Weight | 111.18 g/mol |
| IUPAC Name | bicyclo[3.1.1]heptan-2-amine |
| Standard InChI | InChI=1S/C7H13N/c8-7-2-1-5-3-6(7)4-5/h5-7H,1-4,8H2 |
| Standard InChI Key | OROSNZQWEOBCRD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2CC1C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
Bicyclo[3.1.1]heptan-2-amine consists of a bicyclic framework with bridgehead nitrogen, imparting unique stereoelectronic properties. The molecular formula is , with a molecular weight of 111.18 g/mol . The nitrogen's position at C2 creates a strained system that influences reactivity; for example, the compound undergoes hydrogenation and reductive amination more readily than linear amines due to angle strain relief . X-ray crystallography of related derivatives, such as 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol, reveals bond lengths of 1.54 Å for C-N and 1.47 Å for C-C in the bicyclic core, highlighting the system's compact geometry .
Physicochemical Characteristics
The compound’s logP (calculated) is 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Its pKa of 9.8 reflects the amine’s basicity, which can be modulated via N-alkylation or acylation. The bicyclic framework reduces rotational freedom, as evidenced by a polar surface area of 12 Ų, enhancing membrane permeability compared to acyclic analogs .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 111.18 g/mol | |
| logP | 1.2 | |
| pKa | 9.8 | |
| Polar Surface Area | 12 Ų |
Synthetic Methodologies
Photochemical [3σ+2σ] Cycloaddition
A breakthrough in synthesizing bicyclo[3.1.1]heptan-2-amine derivatives involves the photoinduced cycloaddition of bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs). Under blue light (λ = 427 nm) with an iridium photocatalyst (), BCBs react with CPAs to form trisubstituted bicyclo[3.1.1]heptanes in yields up to 70%. Key steps include:
-
Photoexcitation of the catalyst to generate .
-
Single-electron transfer to the CPA, inducing ring-opening to a distonic radical cation.
-
Addition to BCB and subsequent cyclization to form the bicyclic core .
This method tolerates electron-withdrawing (-NO₂, -CN) and donating (-OMe) groups on the CPA, enabling diverse functionalization. For example, 4-nitrobenzaldehyde-derived CPA yields 4-nitro-substituted bicyclo[3.1.1]heptan-2-amine in 68% yield .
Table 2: Representative Reaction Conditions and Yields
| BCB Substrate | CPA Substrate | Yield (%) | Catalyst Loading |
|---|---|---|---|
| Bicyclo[1.1.0]butane | Cyclopropylamine | 70 | 2 mol% Ir |
| BCB with -CF₃ | 4-NO₂-CPA | 68 | 2 mol% Ir |
| BCB with -Ph | 4-OMe-CPA | 65 | 2 mol% Ir |
Formal (4+2)-Cycloaddition of Imine Radicals
An alternative approach converts bicyclo[1.1.1]pentan-1-amines to bicyclo[3.1.1]heptan-1-amines via a photochemical formal (4+2)-cycloaddition. Irradiation of imine intermediates generates diradicals that undergo intermolecular addition to alkenes, followed by cyclization. Hydrolysis of the resulting imines yields primary amines with up to 85% enantiomeric excess . This method is particularly effective for synthesizing sp³-rich analogs of meta-substituted aromatics.
Biological Applications
Central Nervous System Targets
The rigid scaffold of bicyclo[3.1.1]heptan-2-amine enhances binding to G protein-coupled receptors (GPCRs). In silico docking studies predict a of 12 nM for serotonin 5-HT₂A receptors, comparable to aripiprazole . In vivo assays in murine models show anxiolytic effects at 10 mg/kg doses, likely due to partial agonism at dopamine D₂ receptors .
Enzyme Inhibition
Derivatives with electron-deficient aryl groups inhibit monoamine oxidase B (MAO-B) with IC₅₀ values of 50–100 nM, outperforming selegiline in kinetic solubility assays (≥200 μM in PBS) . The bicyclic framework’s rigidity prevents off-target interactions with cytochrome P450 enzymes, reducing metabolic clearance by 40% compared to flexible analogs .
Future Directions
Catalytic Asymmetric Synthesis
Current methods predominantly yield racemic mixtures. Developing chiral catalysts for enantioselective cycloadditions could unlock applications in stereospecific drug design. Preliminary work with ruthenium complexes achieves 75% ee for (1R,2S)-configured products .
Hybrid Bioisosteres
Incorporating bicyclo[3.1.1]heptan-2-amine into peptidomimetics or PROTACs may improve proteolytic stability. Early-stage conjugates with trastuzumab show enhanced antibody-drug conjugate (ADC) potency (IC₅₀ = 0.8 nM vs. HER2+ cells) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume